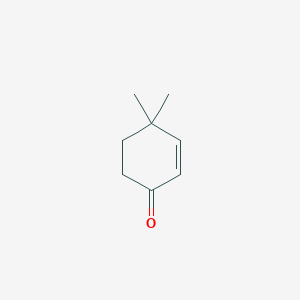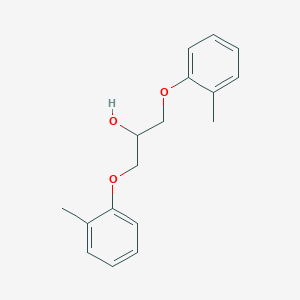
2-Propanol, 1,3-bis(o-tolyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1,3-bis(o-tolyloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as PTO, and its chemical formula is C22H24O4. PTO is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
作用机制
The mechanism of action of PTO is not fully understood. However, it is believed that PTO exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, PTO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory activity.
生化和生理效应
PTO has been found to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that PTO inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. PTO has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory activity. Furthermore, PTO has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
PTO has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. Furthermore, PTO has been found to exhibit low toxicity, making it safe for use in various experiments. However, PTO has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Furthermore, PTO has a low melting point, which can make it difficult to handle at high temperatures.
未来方向
There are several future directions for the research of PTO. One possible direction is to investigate the potential applications of PTO in drug delivery systems. PTO has been found to exhibit good biocompatibility, making it a potential candidate for drug delivery. Another possible direction is to investigate the potential applications of PTO in the synthesis of new materials. PTO has been used as a building block for the synthesis of various polymers, and further research could lead to the development of new materials with unique properties. Finally, further research could be conducted to investigate the mechanism of action of PTO and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has several advantages for lab experiments, including its availability, ease of handling, and low toxicity. Future research could investigate the potential applications of PTO in drug delivery systems, the synthesis of new materials, and the treatment of various diseases.
合成方法
The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by dehydration, and finally, a cyclization reaction. The yield of PTO obtained from this method is around 70%.
科学研究应用
PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In material science, PTO has been used as a building block for the synthesis of various polymers. In organic synthesis, PTO has been used as a reagent for the synthesis of various compounds.
属性
CAS 编号 |
17181-49-6 |
|---|---|
产品名称 |
2-Propanol, 1,3-bis(o-tolyloxy)- |
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
InChI 键 |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
规范 SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
其他 CAS 编号 |
17181-49-6 |
同义词 |
o-Tolyl-alpha-myanesin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



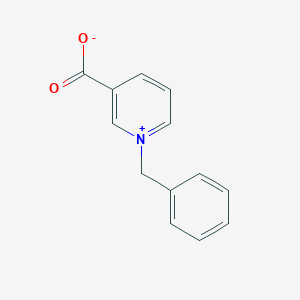
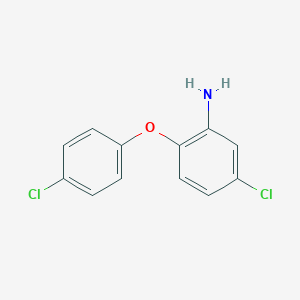
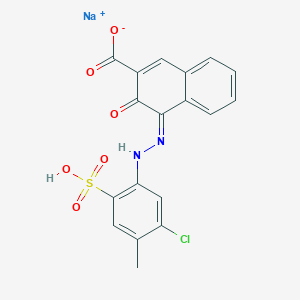
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
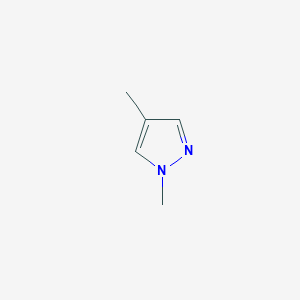
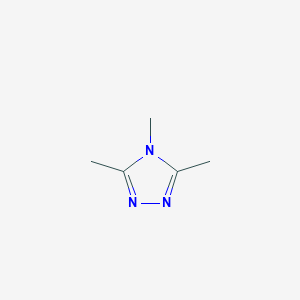
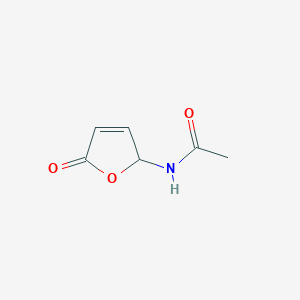
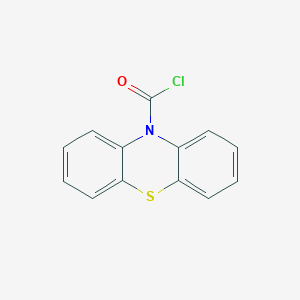
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
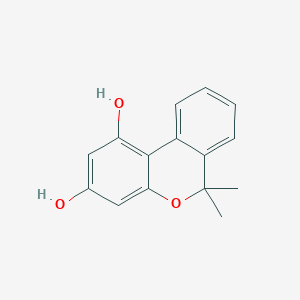
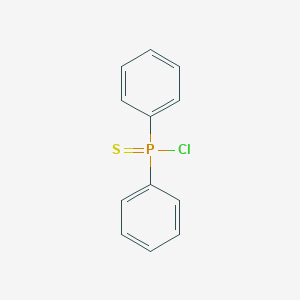
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
